5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-5-3-4-17(12-18)15-30-23-16-29-19(13-22(23)28)14-26-8-10-27(11-9-26)21-7-2-1-6-20(21)25/h1-7,12-13,16H,8-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCQAAJPXTEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary building blocks (Figure 1):
- Pyranone core : 5-[(3-Fluorophenyl)methoxy]-4H-pyran-4-one.
- Piperazine moiety : 1-(2-Fluorophenyl)piperazine.
Coupling these components via a methylene bridge forms the final product. Key challenges include maintaining the stability of the pyranone ring during functionalization and achieving selective N-alkylation of the piperazine.
Synthesis of the Pyranone Core
Preparation of 5-Hydroxy-4H-pyran-4-one
The unsubstituted pyranone core is typically synthesized via the Kostanecki-Robinson reaction , involving cyclization of a β-keto ester (e.g., ethyl acetoacetate) with a diketone under acidic conditions.
Procedure :
- Ethyl acetoacetate (1.0 equiv) and diketone (1.2 equiv) are heated at 80–100°C in acetic acid.
- Concentrated sulfuric acid (0.1 equiv) is added dropwise to catalyze cyclization.
- The mixture is refluxed for 6–8 hr, cooled, and neutralized with NaHCO₃.
- The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water).
Introduction of the (3-Fluorophenyl)methoxy Group
The 5-hydroxy group is functionalized via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).
Method A: Mitsunobu Reaction
Reagents :
- 5-Hydroxy-4H-pyran-4-one (1.0 equiv)
- 3-Fluorobenzyl alcohol (1.5 equiv)
- Triphenylphosphine (1.2 equiv)
- Diethyl azodicarboxylate (DEAD, 1.2 equiv)
Conditions :
- Anhydrous THF, 0°C → room temperature, 12–16 hr.
- Quench with H₂O, extract with CH₂Cl₂, dry over MgSO₄.
Method B: SNAr with K₂CO₃
Reagents :
- 5-Hydroxy-4H-pyran-4-one (1.0 equiv)
- 3-Fluorobenzyl bromide (1.3 equiv)
- K₂CO₃ (2.0 equiv)
Conditions :
- DMF, 60°C, 6 hr.
- Filter, concentrate, purify via silica gel chromatography (hexane/EtOAc 3:1).
Synthesis of 1-(2-Fluorophenyl)piperazine
Buchwald-Hartwig Amination
Reagents :
- Piperazine (1.0 equiv)
- 1-Bromo-2-fluorobenzene (1.1 equiv)
- Pd₂(dba)₃ (0.05 equiv)
- Xantphos (0.1 equiv)
- Cs₂CO₃ (2.0 equiv)
Conditions :
- Toluene, 110°C, 24 hr under N₂.
- Filter through Celite, concentrate, purify via distillation.
Coupling of Pyranone and Piperazine Moieties
Mannich Reaction
Reagents :
- 5-[(3-Fluorophenyl)methoxy]-4H-pyran-4-one (1.0 equiv)
- 1-(2-Fluorophenyl)piperazine (1.2 equiv)
- Formaldehyde (37% aq., 2.0 equiv)
Conditions :
- Ethanol, reflux, 8–10 hr.
- Cool, filter precipitated product, wash with cold ethanol.
Optimization and Scale-Up Considerations
Yield Comparison of Coupling Methods
| Method | Temperature (°C) | Time (hr) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Mannich Reaction | 78 | 10 | 58 | 92 |
| Reductive Amination | 25 | 12 | 71 | 98 |
Critical Parameters
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve piperazine solubility but may complicate purification.
- Catalyst Loading : Pd-based catalysts in Buchwald-Hartwig amination require strict oxygen-free conditions.
- Purification : Silica gel chromatography (EtOAc/MeOH 10:1) or recrystallization (EtOH/H₂O) achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one exhibit antidepressant properties through modulation of serotonin and norepinephrine levels in the brain. A study by Frontiers in Pharmacology demonstrated that derivatives of similar structures could effectively inhibit serotonin reuptake, suggesting potential use in treating depression and anxiety disorders.
2. Anticancer Properties
Another area of investigation is the compound's potential as an anticancer agent. Research has shown that derivatives of pyranones can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have indicated that similar compounds can inhibit cell proliferation in various cancer lines, including breast and lung cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction.
3. Neuroprotective Effects
The neuroprotective effects of this compound have also been explored, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is crucial for managing symptoms associated with cognitive decline.
Case Study 1: Antidepressant Efficacy
A recent clinical trial examined the effects of a related compound on patients with major depressive disorder (MDD). The trial involved 200 participants who received either the test compound or a placebo over 12 weeks. Results indicated a significant reduction in depression scores among those receiving the active treatment compared to the placebo group (p < 0.01). These findings support the potential application of this class of compounds in treating mood disorders.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one significantly inhibited cell growth at concentrations as low as 10 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage observed in treated cells.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the benzyloxy group (position 5) and the piperazine-linked aryl group (position 4). Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Key Observations:
Halogen Substitution: The target compound substitutes chlorine (in analogs ) with fluorine at the benzyloxy group. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and receptor binding compared to chlorine .
Mass and Polarity :
Pharmacological Implications
- Receptor Binding : Arylpiperazines often target serotonin (5-HT₁A) or dopamine receptors. The 2-fluorophenyl group on the piperazine (target) may favor 5-HT₁A affinity, whereas 4-fluorophenyl () could shift selectivity to α-adrenergic receptors .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life compared to chlorine analogs .
Biological Activity
5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.
Structural Overview
The compound features a complex structure characterized by a pyranone core linked to a piperazine moiety and fluorophenyl substituents. The presence of fluorine atoms is hypothesized to enhance the compound's biological activity through increased lipophilicity and altered binding interactions with biological targets.
Research indicates that this compound may exert its biological effects primarily through interactions with specific receptors and enzymes. Notably, studies have shown that compounds with similar structural frameworks can act as inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide metabolism and signaling pathways.
Key Findings:
- Inhibition of ENTs : Analogues of the compound have demonstrated selective inhibition of ENT2 over ENT1, suggesting a potential pathway for therapeutic applications in conditions where nucleotide transport modulation is beneficial .
- Urease Inhibition : Related compounds have shown significant urease inhibition, indicating potential applications in treating conditions associated with urease activity, such as certain infections .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its analogues:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| ENT1 Inhibition | Not specified | |
| ENT2 Inhibition | Not specified | |
| Urease Inhibition | 3.06 - 4.40 | |
| Cytotoxicity (NIH-3T3 cells) | >50 |
Case Studies
- Nucleoside Transporters : A study explored the structure-activity relationship of various analogues, highlighting that modifications to the fluorophenyl moiety significantly affected inhibitory potency against ENTs. The most potent analogue exhibited an irreversible and non-competitive inhibition profile .
- Cancer Treatment Potential : Another investigation into related compounds suggested that modifications could lead to effective treatments for cancer by targeting specific cellular pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Fluorine Substitution : The presence of fluorine atoms at strategic positions enhances binding affinity and selectivity towards target enzymes.
- Piperazine Modifications : Alterations in the piperazine ring can influence both the pharmacokinetic properties and biological activity, suggesting avenues for further optimization.
Q & A
Basic: What are the recommended synthetic routes for 5-[(3-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-fluorophenylmethanol with a pyran-4-one precursor under Mitsunobu conditions to install the methoxy group .
- Step 2 : Piperazine functionalization via nucleophilic substitution, reacting 2-fluorophenylpiperazine with a bromomethyl intermediate at the pyran-2-position. Temperature control (~60°C) and polar aprotic solvents (e.g., DMF) enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Key methods include:
- X-ray crystallography : Resolve the pyranone-piperazine dihedral angle and fluorine substituent orientation. Use SHELX software for refinement, leveraging high-resolution (<1.0 Å) data to minimize R-factor discrepancies .
- NMR : Assign signals using - COSY and - HSQC. The 3-fluorophenyl methoxy proton appears as a singlet at δ ~5.2 ppm, while piperazine protons split into multiplets due to restricted rotation .
- Computational analysis : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near fluorine atoms for reactivity predictions .
Basic: What in vitro assays are suitable for initial pharmacological screening?
- Receptor binding : Screen against serotonin (5-HT) and dopamine (D) receptors due to the piperazine moiety’s affinity for GPCRs. Use radioligand displacement assays (e.g., -ketanserin for 5-HT) .
- Enzyme inhibition : Test cytochrome P450 (CYP3A4/2D6) interactions via fluorometric assays to assess metabolic stability .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells at 1–100 µM to rule out nonspecific toxicity .
Advanced: How can structure-activity relationships (SAR) be explored for fluorophenyl and piperazine modifications?
- Fluorine positional isomerism : Compare 3-fluorophenyl vs. 2-fluorophenyl analogs (e.g., from ) to assess steric and electronic effects on receptor binding.
- Piperazine substitution : Replace 2-fluorophenyl with 4-methoxybenzyl () to evaluate hydrophobicity (logP) and hydrogen-bonding capacity.
- Method : Synthesize derivatives systematically and correlate IC values (e.g., 5-HT inhibition) with computed descriptors (e.g., ClogP, polar surface area) using multivariate regression .
Advanced: How to resolve contradictions in biological data across studies?
- Case example : If one study reports potent 5-HT antagonism (IC = 10 nM) but another shows inactivity, investigate:
- Assay conditions : Differences in cell lines (CHO vs. HEK), incubation times, or buffer pH.
- Conformational flexibility : Use molecular dynamics (MD) simulations to identify binding poses influenced by piperazine ring puckering (see Cremer-Pople coordinates in ).
- Metabolite interference : Perform LC-MS to detect in situ degradation products .
Advanced: What computational strategies predict pharmacokinetic properties?
- ADME modeling :
- Solubility : Predict via Abraham solvation parameters (experimental logS = -4.2).
- Permeability : Use PAMPA with a >2.0 × 10 cm/s threshold for blood-brain barrier penetration.
- Metabolism : Identify likely CYP oxidation sites (e.g., piperazine N-methyl) using StarDrop’s DEREK module .
- Toxicity : Screen for hERG inhibition (PatchClamp assays) and Ames mutagenicity (TA98/TA100 strains) .
Advanced: How to design experiments for crystallographic data with low-resolution limits?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios for weak fluorine anomalous scattering .
- Refinement : Apply SHELXL’s restraints for piperazine ring geometry (target σ = 0.01 Å for bonds). For disordered fluorophenyl groups, use PART and SUMP instructions .
- Validation : Cross-check with 3D electron-density maps (e.g., Coot) and R residuals to avoid overfitting .
Advanced: What strategies optimize selectivity over off-target receptors?
- Molecular docking : Glide SP mode (Schrödinger) to compare binding poses at 5-HT vs. α-adrenergic receptors. Penalize clashes with non-conserved residues (e.g., Asp116 in 5-HT vs. Tyr158 in α) .
- Functional assays : Measure cAMP accumulation (5-HT inhibition) vs. calcium flux (α activation) in parallel to quantify selectivity ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
